molecular formula C15H18N2O2 B4846726 1-[(4-ethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole

1-[(4-ethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B4846726
M. Wt: 258.32 g/mol
InChI Key: NRXIBTJREQLBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as EDP-239 or simply Pyrazole. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of EDP-239 is not fully understood. However, it has been suggested that it may act on the GABAergic system, which is involved in the regulation of neuronal excitability. It may also act on the opioid receptors, which are involved in the regulation of pain.
Biochemical and Physiological Effects:
EDP-239 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using EDP-239 in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it is a relatively new compound and its long-term effects are not fully understood.

Future Directions

There are several future directions for the study of EDP-239. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders. Another direction is to explore its potential as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to understand its mechanism of action and long-term effects.

Scientific Research Applications

EDP-239 has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-(4-ethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-4-13-5-7-14(8-6-13)19-10-15(18)17-12(3)9-11(2)16-17/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXIBTJREQLBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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